2,4-dichloro-N-(3-methylphenyl)benzamide
Description
2,4-Dichloro-N-(3-methylphenyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl group attached to a 3-methylphenylamine moiety. The compound’s structure features electron-withdrawing chlorine substituents on the benzoyl ring and a methyl group on the aniline ring, which influence its electronic, steric, and solubility properties.
Properties
CAS No. |
78986-90-0 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
BAARZDNNIUDJSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Other CAS No. |
78986-90-0 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Trends :
Antiparasitic Activity
Compounds 50–55 () were tested against Trypanosoma brucei. Derivatives with aminopropyl side chains (e.g., 50–52) showed superior inhibition (>90% at 10 µM) compared to furan/thiophene analogs (53–54) .
DHFR Inhibition
The 1,3,4-thiadiazole derivative 4 (), synthesized from 2,4-dichloro-N-(trichloroethyl)benzamide, exhibited potent DHFR inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22. This surpasses reference compounds lacking the thiadiazole moiety .
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